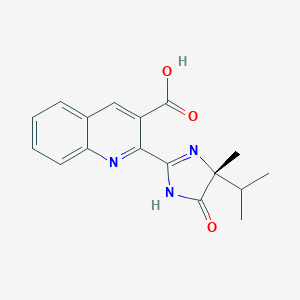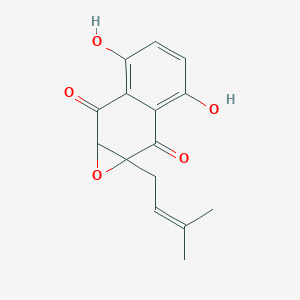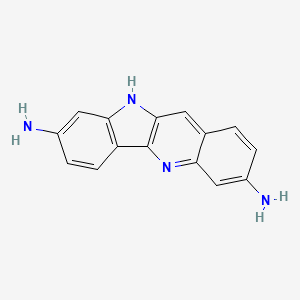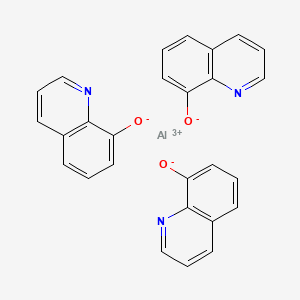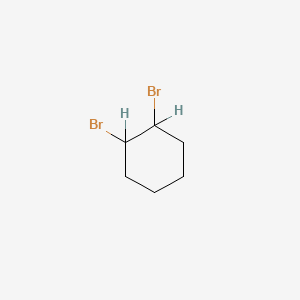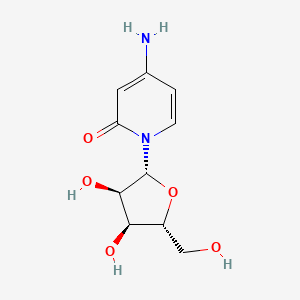![molecular formula C23H27F3N2O3 B1204579 1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone](/img/structure/B1204579.png)
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]-1-piperazinyl]propoxy]phenyl]-1-propanone is an aromatic ketone.
Applications De Recherche Scientifique
Antimuscarinic Activity
This compound has been part of a study on antimuscarinic agents, with potential utility in treating urinary incontinence related to bladder muscle instability. The research explored various structural modifications, particularly involving the terminal piperazine nitrogen, to enhance potency and selectivity for M3 muscarinic receptors. This research suggested that certain benzyl substitutions could yield compounds with significant functional M3 receptor (smooth muscle) selectivity, offering several candidates for clinical study (Kaiser et al., 1993).
Chemosensitizing Property in Cancer Treatment
A series of propafenone analogs, including this compound, were developed and evaluated for their chemosensitizing activity in multidrug resistant cancer. The research aimed at enhancing the effectiveness of chemotherapeutic agents like adriamycin in resistant cancer cell lines. This approach utilized pre-QSAR and pharmacophoric studies, leading to the synthesis of novel analogs with significant chemosensitizing activity (Ambre et al., 2002).
Affinity to Serotonin Receptors
The compound has been synthesized and evaluated for its pharmacological activity, showing significant affinity to both 5-HT1A and 5-HT2A receptors, similar to aripiprazole, an atypical antipsychotic drug. This property suggests potential applications in the treatment of psychiatric disorders (Kossakowski et al., 2008).
Anti-malarial Activity
Derivatives of this compound have been studied for their anti-malarial activity. The research indicated the importance of certain structural elements like the OH, benzyl group, and methylene substituents for generating anti-malarial activity. However, the molecular conformation and specific bond distances within these compounds did not correlate directly with their activities (Cunico et al., 2009).
Application in Photopolymerization Systems
A novel photoinitiator derived from this compound, [4-(2-hydroxy-3-butoxy-1-propoxy)phenyl]phenyliodonium hexafluoroantimonate, was synthesized and used in photopolymerization systems. This research explored its utility in UV curing processes and the effects of various concentrations and curing times (Cheng, 2006).
Propriétés
Nom du produit |
1-[4-(2-Hydroxy-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propoxy)phenyl]-1-propanone |
|---|---|
Formule moléculaire |
C23H27F3N2O3 |
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
1-[4-[2-hydroxy-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propoxy]phenyl]propan-1-one |
InChI |
InChI=1S/C23H27F3N2O3/c1-2-22(30)17-6-8-21(9-7-17)31-16-20(29)15-27-10-12-28(13-11-27)19-5-3-4-18(14-19)23(24,25)26/h3-9,14,20,29H,2,10-13,15-16H2,1H3 |
Clé InChI |
RZBKZNYVDFDGCS-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



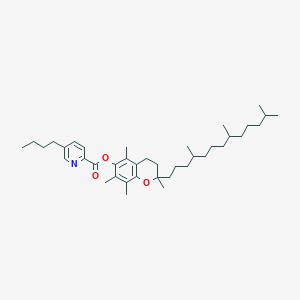
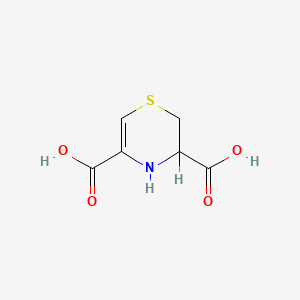
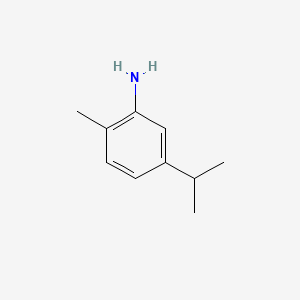
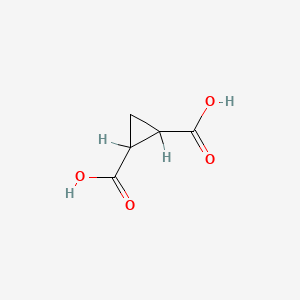
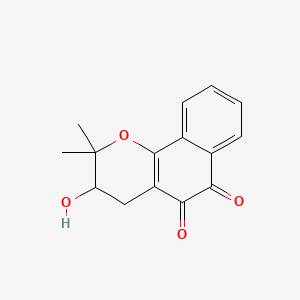
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1S)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide](/img/structure/B1204504.png)
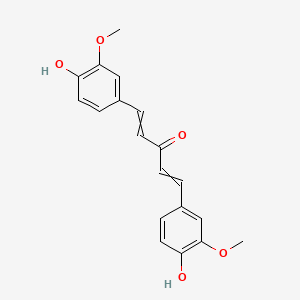
![5-(Naphthalen-2-ylsulfanylmethyl)-furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1204506.png)
